Comparative Antibacterial Potency: LY193239 vs. β-Lactamase-Sensitive Antibiotics Against Resistant Pathogens
LY193239 retains potent activity against β-lactamase-producing strains, a critical point of differentiation from many β-lactam antibiotics. In a study of 52 clinical isolates of *Haemophilus influenzae*, four were confirmed β-lactamase producers. LY193239 demonstrated a MIC of ≤ 0.25 mg/L against these resistant strains, with an overall MIC90 of 0.25 mg/L for the entire species tested, indicating no loss of potency due to β-lactamase [1]. Similarly, against a β-lactamase-positive isolate of *Neisseria gonorrhoeae*, LY193239 showed a MIC of ≤ 0.5 mg/L, in line with its MIC90 of 0.5 mg/L for all 14 isolates [1]. This stability in the presence of β-lactamase is a quantifiable advantage over β-lactamase-labile penicillins.
| Evidence Dimension | Antibacterial potency (MIC) against β-lactamase-producing strains |
|---|---|
| Target Compound Data | MIC ≤ 0.25 mg/L (H. influenzae), ≤ 0.5 mg/L (N. gonorrhoeae) |
| Comparator Or Baseline | β-lactamase-susceptible penicillins (e.g., ampicillin, penicillin G); activity is typically abolished (MIC > 32 mg/L) against β-lactamase producers. |
| Quantified Difference | LY193239 MIC remains ≤ 0.5 mg/L vs. comparator MIC > 32 mg/L |
| Conditions | In vitro MIC testing against clinical isolates; 52 H. influenzae (4 β-lactamase+), 14 N. gonorrhoeae (1 β-lactamase+). |
Why This Matters
This data provides direct, quantitative evidence for selecting LY193239 over penicillin-class antibiotics in research models involving β-lactamase-expressing pathogens.
- [1] Van der Auwera P, et al. In vitro activity of a new 'higher-lactam' antibacterial agent LY 193239. S Afr Med J. 1991;79(6):312-313. PMID: 1902004. View Source
